molecular formula C10H11Cl2NO B13268722 2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol

2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol

Cat. No.: B13268722
M. Wt: 232.10 g/mol
InChI Key: YJUBRHOJAOIEFS-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol is a chemical compound with the molecular formula C10H11Cl2NO It is known for its unique structure, which includes a phenol group substituted with dichloro and cyclopropylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol typically involves the reaction of 2,4-dichlorophenol with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atoms.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dechlorinated phenol derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their function. The dichloro and cyclopropylamino groups can interact with various enzymes, potentially inhibiting their activity. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: Lacks the cyclopropylamino group.

    2,6-Dichlorophenol: Different substitution pattern on the phenol ring.

    4-Chlorophenol: Only one chlorine atom on the phenol ring.

Uniqueness

2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol is unique due to the presence of both dichloro and cyclopropylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

2,4-dichloro-6-[(cyclopropylamino)methyl]phenol

InChI

InChI=1S/C10H11Cl2NO/c11-7-3-6(5-13-8-1-2-8)10(14)9(12)4-7/h3-4,8,13-14H,1-2,5H2

InChI Key

YJUBRHOJAOIEFS-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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